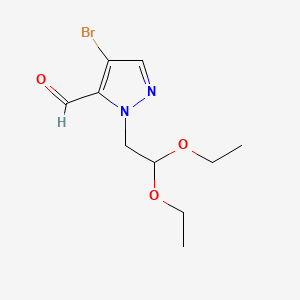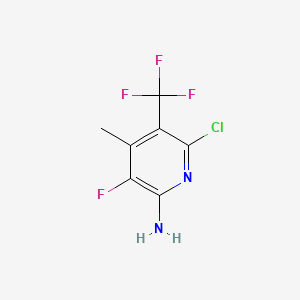
6-Chloro-3-fluoro-4-methyl-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine, fluorine, methyl, and trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Reduction: The nitro group is reduced to an amine group.
Halogenation: Introduction of chlorine and fluorine atoms.
Alkylation: Introduction of the methyl and trifluoromethyl groups.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Applications De Recherche Scientifique
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-3-fluoro-4-methyl-2-Pyridinamine: Lacks the trifluoromethyl group.
6-chloro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine: Lacks the fluorine atom.
3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine: Lacks the chlorine atom.
Uniqueness
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is unique due to the combination of chlorine, fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H5ClF4N2 |
|---|---|
Poids moléculaire |
228.57 g/mol |
Nom IUPAC |
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H5ClF4N2/c1-2-3(7(10,11)12)5(8)14-6(13)4(2)9/h1H3,(H2,13,14) |
Clé InChI |
WCLYRVCSACUASA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1F)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
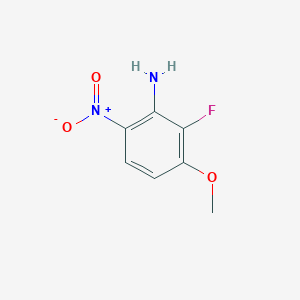
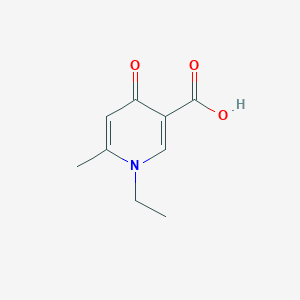
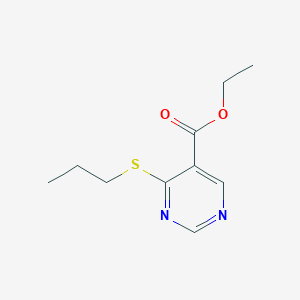
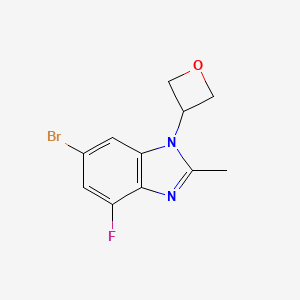

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
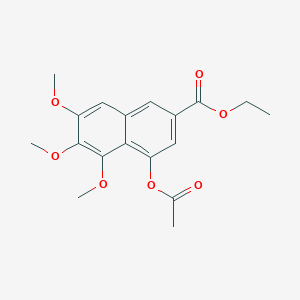
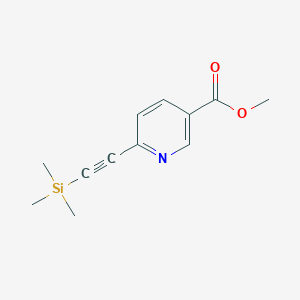
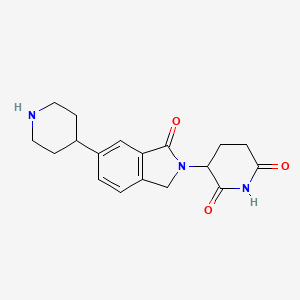
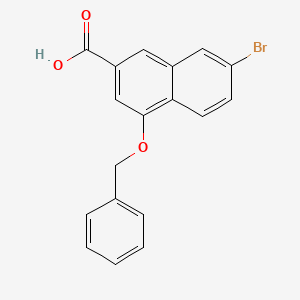
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
